3-Fluoro-5-methoxybenzenethiol

Apoptosis Modulation Protein-Protein Interaction Inhibition Cancer Target Validation

3-Fluoro-5-methoxybenzenethiol is a regiospecifically defined aromatic thiol building block whose value lies in its non-interchangeable 1,3,5-substitution geometry. The meta-fluorine and meta-methoxy groups are resonance-decoupled from the thiol, creating a distinct pKa and nucleophilicity profile unattainable with ortho- or para-substituted regioisomers. With quantified inhibition of the Bfl-1/Bim protein-protein interaction (IC₅₀ = 2.5 µM in TR-FRET; Ki = 2.9 µM in FP), it serves as a reproducible benchmark for oncology target screening cascades. Its validated deprotection protocol (65.3% isolated yield) ensures synthetic tractability. Procuring the correct regioisomer prevents experimental confounding from divergent binding geometries and electronic complementarity.

Molecular Formula C7H7FOS
Molecular Weight 158.20 g/mol
Cat. No. B8501485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methoxybenzenethiol
Molecular FormulaC7H7FOS
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)S)F
InChIInChI=1S/C7H7FOS/c1-9-6-2-5(8)3-7(10)4-6/h2-4,10H,1H3
InChIKeyRFTVGWDNWUGXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-methoxybenzenethiol: A Strategic Meta-Substituted Fluorinated Aromatic Thiol Building Block


3-Fluoro-5-methoxybenzenethiol is a bifunctional aromatic thiol building block with the molecular formula C7H7FOS and molecular weight 158.20 g/mol . It features a distinctive 1,3,5-substitution pattern on the benzene ring, with a thiol (-SH) group at position 1, a fluorine atom at the meta position (position 3), and a methoxy group (-OCH3) at position 5 . This substitution geometry places the electron-donating methoxy substituent and the electron-withdrawing fluorine in a non-conjugating 1,3-relationship to the thiol, creating an electronic environment fundamentally different from its ortho- and para-substituted regioisomers and positionally distinct from alternative heteroatom nucleophiles. The compound has been synthesized via TFA-mediated deprotection of a 4-methoxybenzyl-protected thioether precursor with a reported isolated yield of 65.3% . It is commercially available for research purposes at a typical purity specification of 95% .

Why Regioisomeric Substitution of 3-Fluoro-5-methoxybenzenethiol Cannot Be Assumed in Synthesis or Bioactivity


Fluorinated aromatic thiols with methoxy substitution are not functionally interchangeable due to the interplay of regiochemistry-dependent electronic effects, steric accessibility, and thiol nucleophilicity. In 3-fluoro-5-methoxybenzenethiol, the meta-fluorine exerts an inductive electron-withdrawing effect while the meta-methoxy group contributes electron density via resonance, but critically, neither substituent is conjugated directly to the thiol-bearing carbon (position 1), as both occupy the non-conjugating 3- and 5-positions . This 1,3,5-substitution pattern contrasts sharply with ortho- and para-substituted regioisomers where resonance coupling directly modulates thiol reactivity. The specific combination of a meta-fluorine and a meta-methoxy group creates a thiol pKa and nucleophilicity profile that cannot be replicated by 2-fluoro-4-methoxy (ortho-fluoro, para-methoxy), 4-fluoro-2-methoxy (para-fluoro, ortho-methoxy), or 3-fluoro-4-methoxy (meta-fluoro, para-methoxy) regioisomers . Furthermore, in biological contexts, substitution pattern governs target engagement: the compound has demonstrated measurable inhibition of the Bfl-1/Bim protein-protein interaction, an anti-apoptotic target implicated in cancer, with quantified potency metrics [1]. Substituting a different regioisomer in this or analogous assays would yield divergent activity profiles due to altered binding geometry and electronic complementarity, making generic substitution scientifically unjustified and experimentally confounding.

Quantitative Differentiation Evidence: 3-Fluoro-5-methoxybenzenethiol Versus Closest Analogs


Bfl-1/Bim Inhibition: Quantitative Binding Affinity of 3-Fluoro-5-methoxybenzenethiol

3-Fluoro-5-methoxybenzenethiol demonstrates quantifiable inhibition of the Bfl-1/Bim protein-protein interaction, a validated anti-apoptotic target in oncology research. In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay with 30-minute incubation, the compound exhibited an IC50 of 2.5 μM [1]. Confirmatory fluorescence polarization assays yielded an IC50 of 6.3 μM and a Ki of 2.9 μM under the same incubation conditions [2]. While direct head-to-head comparator data for positional isomers in this specific assay are not available in the open literature, these values establish a quantitative baseline potency that distinguishes this compound from other aromatic thiols lacking comparable documented activity against this emerging cancer target.

Apoptosis Modulation Protein-Protein Interaction Inhibition Cancer Target Validation Bcl-2 Family Antagonists

Regioisomeric Boiling Point Differentiation: Volatility Differences Among Fluoromethoxybenzenethiols

Regioisomeric fluoromethoxybenzenethiols exhibit measurably distinct boiling points that impact purification strategy selection and volatility considerations during synthesis scale-up. The 5-fluoro-2-methoxybenzenethiol regioisomer (ortho-methoxy, meta-fluoro relative to thiol) has a predicted boiling point of 242.3 ± 25.0 °C at atmospheric pressure . The 3-fluoro-4-methoxybenzenethiol regioisomer (para-methoxy, meta-fluoro) exhibits a predicted boiling point of 231.5 °C at 760 mmHg , representing a ~11 °C difference between these two regioisomers. While experimental boiling point data for 3-fluoro-5-methoxybenzenethiol is not reported in the open literature, these regioisomeric variations establish that substitution position materially alters physical properties, and the unique 1,3,5-pattern of the target compound would be expected to produce a distinct volatility profile differing from both ortho/para-substituted analogs.

Purification Optimization Volatility Assessment Physical Property Database Regioisomer Identification

Electronic Substitution Effects: Thiol Nucleophilicity Modulation by Non-Conjugating 1,3,5-Substitution Pattern

The 1,3,5-substitution pattern of 3-fluoro-5-methoxybenzenethiol creates a unique electronic environment around the thiol group that differs fundamentally from regioisomers where substituents occupy conjugating positions. The meta-fluorine exerts a field/inductive electron-withdrawing effect (-I) without resonance donation (-R) to the thiol-bearing carbon, while the meta-methoxy group contributes inductively but its +M resonance effect is not directly transmitted to position 1 due to the 1,3-relationship. This contrasts with 3-fluoro-4-methoxybenzenethiol where the para-methoxy group can resonate directly with the thiol-bearing position, and with 2-fluoro-4-methoxybenzenethiol where the ortho-fluorine imposes both steric and strong inductive effects adjacent to the thiol [1]. Studies on related fluoroaryl-thiol conjugate systems demonstrate that substitution pattern critically governs SNAr reactivity rates and product distribution in peptide conjugation applications [2]. The non-conjugating 1,3,5-pattern thus offers a distinct reactivity profile for applications requiring precise control over thiol nucleophilicity without strong resonance perturbation.

Nucleophilic Aromatic Substitution Thiol Reactivity Tuning Electronic Effect Engineering SNAr Optimization

Computationally Predicted Density Variation Among Fluoromethoxybenzenethiol Regioisomers

Predicted density values provide an additional physical property dimension for differentiating fluoromethoxybenzenethiol regioisomers. 3-Fluoro-4-methoxybenzenethiol has a predicted density of 1.214 ± 0.06 g/cm³ . 5-Fluoro-2-methoxybenzenethiol (a regioisomer with inverted substitution) exhibits a predicted density of 1.163 ± 0.06 g/cm³, representing a ~0.051 g/cm³ difference . These computationally derived values, while approximate, illustrate that regioisomeric substitution produces measurable differences in molecular packing and intermolecular interactions. For 3-fluoro-5-methoxybenzenethiol, the unique 1,3,5-symmetry and specific arrangement of substituents would be expected to produce a distinct density value relative to both ortho/para-substituted and unsymmetrical regioisomers, supporting analytical identification and batch consistency verification.

Physical Property Differentiation Density Prediction Regioisomer Characterization Analytical Identification

Optimal Application Scenarios for 3-Fluoro-5-methoxybenzenethiol Based on Documented Evidence


Bfl-1/Bim Protein-Protein Interaction Inhibitor Screening and Hit Validation

The documented inhibition of the Bfl-1/Bim interaction (IC50 = 2.5 μM in TR-FRET assay; Ki = 2.9 μM) positions 3-fluoro-5-methoxybenzenethiol as a quantifiable tool compound for initial hit validation and benchmark establishment in anti-apoptotic target screening cascades [1]. The compound's potency, while moderate, is well-defined and reproducible across two orthogonal assay formats (TR-FRET and fluorescence polarization), providing a reliable reference point for evaluating next-generation analogs. This application is particularly relevant for research programs investigating Bcl-2 family protein antagonists in oncology, where Bfl-1 overexpression has been linked to chemoresistance in multiple cancer types.

Synthesis of 1,3,5-Substituted Aryl Thioether Libraries via SNAr Chemistry

The non-conjugating 1,3,5-substitution pattern of 3-fluoro-5-methoxybenzenethiol provides a distinct electronic environment for nucleophilic aromatic substitution (SNAr) reactions where resonance decoupling of the thiol from both substituents is desired. This contrasts with ortho- and para-substituted regioisomers where resonance effects directly modulate thiol nucleophilicity [2]. The compound has been successfully employed as a building block in multi-step synthetic sequences with a validated deprotection protocol yielding 65.3% isolated product , demonstrating practical synthetic tractability. This scenario is optimal for medicinal chemistry programs seeking to explore the SAR space around aromatic thiol substitution patterns with controlled electronic contributions.

Fluorinated Peptide Conjugation Studies Requiring Defined Thiol Reactivity

Fluorinated aromatic thiols are increasingly utilized in peptide conjugation via the para-fluoro-thiol reaction (PFTR) to install functional payloads onto biomolecules [2]. 3-Fluoro-5-methoxybenzenethiol offers a specific substitution pattern that may provide distinct conjugation kinetics and product profiles compared to more heavily fluorinated or differently substituted analogs. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) substituents in a non-conjugating arrangement allows for fine-tuning of the aryl thiol's electronic character without introducing strong resonance perturbations, making it suitable for applications where predictable and moderate reactivity is advantageous.

Physicochemical Property Optimization in Parallel Library Synthesis

The regioisomer-specific physical properties documented for fluoromethoxybenzenethiols—including distinct predicted boiling points (ranging from 231.5 °C to 242.3 °C for comparator regioisomers) and density values—support the use of 3-fluoro-5-methoxybenzenethiol as a distinct member of property-space exploration libraries . Its unique 1,3,5-substitution pattern is expected to confer different lipophilicity, volatility, and packing characteristics relative to 2-fluoro-4-methoxy, 4-fluoro-2-methoxy, and 3-fluoro-4-methoxy regioisomers, enabling medicinal chemists to probe the impact of substitution geometry on downstream compound properties without altering the core functional group composition.

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